Comparative UT-A1 Transporter Inhibition Potency: [(2-Chloro-4-fluorophenyl)methoxy]urea vs. Advanced Nanomolar Inhibitors
[(2-Chloro-4-fluorophenyl)methoxy]urea exhibits an IC50 of 1.20 µM (1200 nM) for the inhibition of rat UT-A1 urea transporters [1]. This potency is approximately 8-fold lower than that of the advanced nanomolar inhibitor 8ay (IC50 ≈ 150 nM) in the same assay system [2]. This positions the compound as a micromolar tool compound, suitable for studies where a more moderate level of inhibition is desired or for use as a baseline comparator against more potent analogs.
| Evidence Dimension | In vitro inhibition of urea transport |
|---|---|
| Target Compound Data | IC50 = 1.20 µM (1200 nM) |
| Comparator Or Baseline | 8ay (a 1,2,4-triazoloquinoxaline UT-A1 inhibitor): IC50 ≈ 150 nM |
| Quantified Difference | ~8-fold lower potency (higher IC50) |
| Conditions | Rat UT-A1 expressed in MDCK cells; fluorescence plate reader assay |
Why This Matters
This precise potency value allows researchers to differentiate [(2-chloro-4-fluorophenyl)methoxy]urea from high-potency UT-A1 inhibitors, guiding appropriate selection for assays requiring micromolar-range activity.
- [1] BindingDB. (2022). Affinity Data for BDBM50575381 (CHEMBL4856839) on UT-A1 (Rat). View Source
- [2] Esteva-Font, C., et al. (2018). Nanomolar-Potency 1,2,4-Triazoloquinoxaline Inhibitors of the Kidney Urea Transporter UT-A1. Journal of Medicinal Chemistry, 61(7), 3209–3217. View Source
